Depiperazinothiosildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors, which are primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is a derivative of sildenafil, which is widely recognized for its therapeutic effects. The structural modifications in depiperazinothiosildenafil enhance its pharmacological properties and may provide insights into the development of new therapeutic agents.
The synthesis of depiperazinothiosildenafil is typically derived from sildenafil through specific chemical modifications. Research articles have documented various synthetic pathways that involve chlorosulfonation reactions and subsequent transformations to achieve the desired compound. These studies highlight the importance of optimizing synthetic methods to improve yield and purity while minimizing environmental impact.
Depiperazinothiosildenafil can be classified as follows:
The synthesis of depiperazinothiosildenafil involves several key steps, often starting from sildenafil or its analogs.
The synthesis may utilize various reagents and solvents, including:
Depiperazinothiosildenafil's molecular structure can be represented by its chemical formula, which includes a thioether linkage that modifies the original sildenafil structure. The compound features a piperazine ring and a thioether group, contributing to its biological activity.
Depiperazinothiosildenafil can undergo several chemical reactions relevant to its functionality:
These reactions can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to assess purity and stability.
The mechanism of action for depiperazinothiosildenafil is primarily through the inhibition of phosphodiesterase type 5 enzymes:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the identity and purity of depiperazinothiosildenafil.
Depiperazinothiosildenafil has potential applications in various scientific fields:
Depiperazinothiosildenafil (CAS: 1353018-10-6) is a structurally modified analogue of the phosphodiesterase type 5 (PDE-5) inhibitor sildenafil (Viagra®). Its systematic chemical name is 4-ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid, with the molecular formula C₁₇H₂₀N₄O₄S₂ and a molecular weight of 408.49 g/mol. This compound is classified as a thioanalogue due to the critical substitution of the oxygen atom at the C7 position of the pyrazolopyrimidine core with a sulfur atom (thioxo group), alongside the absence of the piperazine ring present in sildenafil [9] .
The structural deviations significantly alter its physicochemical properties:
Table 1: Structural Comparison of Depiperazinothiosildenafil and Sildenafil
Structural Feature | Sildenafil | Depiperazinothiosildenafil |
---|---|---|
Core Structure | Pyrazolopyrimidinone | 7-Thioxo-pyrazolopyrimidine |
C7 Functional Group | Carbonyl (C=O) | Thiocarbonyl (C=S) |
Piperazine Ring | Present (N-methylpiperazine) | Absent |
Sulfonate Group | Ethoxybenzenesulfonate | Ethoxybenzenesulfonate |
Molecular Weight | 474.58 g/mol | 408.49 g/mol |
Depiperazinothiosildenafil emerged indirectly within medicinal chemistry research aimed at optimizing PDE-5 inhibitors. Early efforts focused on modifying sildenafil’s scaffold to:
Thioanalogues like Depiperazinothiosildenafil represent a strategic approach to structure-activity relationship (SAR) studies. The thiocarbonyl substitution was hypothesized to strengthen hydrogen bonding with PDE-5’s glutamine residue (Gln817) due to sulfur’s larger atomic radius and polarizability. However, empirical data indicates reduced efficacy, likely due to disrupted hydrophobic interactions within the catalytic pocket [8] [6]. Despite its lack of therapeutic adoption, this compound exemplifies the chemical exploration of heterocyclic bioisosteres in PDE-5 inhibitor development, a trajectory that yielded clinically approved agents like avanafil (Stendra®) with faster onset times [8].
Depiperazinothiosildenafil entered regulatory scrutiny through its detection in adulterated sexual health supplements. It is categorized as an unapproved active pharmaceutical ingredient (API) deliberately added to "natural" products to induce erectile effects. Key aspects of its emergence include:
Table 2: Analytical Detection of Depiperazinothiosildenafil in Adulterated Supplements
Detection Method | Sample Type | Key Identifiers |
---|---|---|
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Powdered supplements | m/z 409.1 [M+H]⁺; Characteristic fragment ions at m/z 151.1 (sulfonate group) and m/z 327.0 (thio-modified core) |
High-Resolution Mass Spectrometry (HRMS) | Capsule contents | Exact mass 408.1024 Da; Isotopic pattern consistent with sulfur atoms |
Nuclear Magnetic Resonance (NMR) | Bulk raw material | Absence of piperazine proton signals; Thiocarbonyl carbon peak at δ 192 ppm |
Global regulatory agencies (including the FDA and EMA) have issued alerts and recalls for supplements containing Depiperazinothiosildenafil, classifying it under the broader category of "sildenafil analogues" with potential for severe cardiovascular interactions, particularly with nitrates [1] . Its persistence in the supply chain underscores challenges in monitoring structurally evolving PDE-5 inhibitor analogues in unregulated products.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1